Enhancement of Ligand Efficiency via Lower Molecular Weight Compared to Tetrahydrobenzoisoxazole Analog
The target compound (MW = 315.33 g/mol) offers a 23% reduction in molecular weight relative to the closest identifiable piperidine-oxy-pyrazine-2-carbonitrile analog, 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (PubChem CID 130432359, MW = 409.44 g/mol) [1]. This size advantage translates to a higher ligand efficiency index if equipotent, and is consistent with a fragment-like space that facilitates subsequent optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 315.33 |
| Comparator Or Baseline | 3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: 409.44 |
| Quantified Difference | Target compound is 94.11 g/mol lighter (approx. 23% reduction) |
| Conditions | Calculated from molecular formula; target C15H17N5O3 vs. comparator C22H23N5O4. |
Why This Matters
For screening libraries or fragment collections, lower MW directly improves the probability of downstream lead-likeness and reduces the need for significant molecular weight growth during optimization, a key procurement consideration.
- [1] PubChem Compound Summary for CID 130432359, '3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile'. View Source
